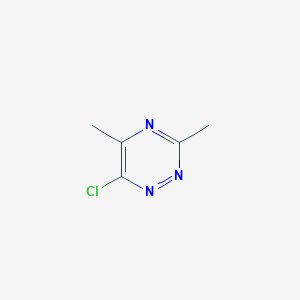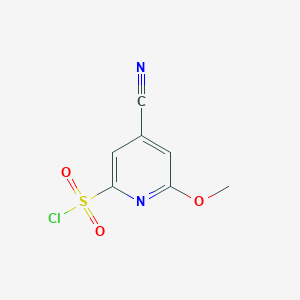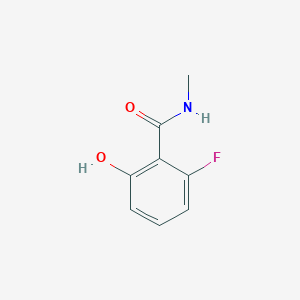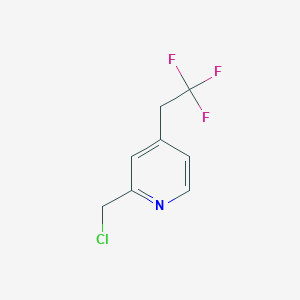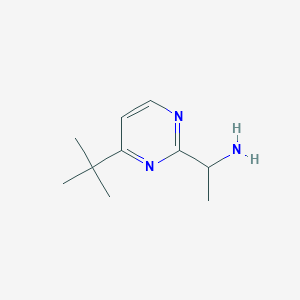
2-Tert-butoxy-6-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-6-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butoxy and tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxy-6-tert-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures, around 100-110°C . The process involves the formation of tert-butylphenol, which is then further reacted with tert-butyl alcohol to introduce the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions using phenol and isobutene. The reaction is catalyzed by acidic catalysts such as aluminum phenolate, which helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-Tert-butoxy-6-tert-butylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antioxidants and stabilizers for polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed as an antioxidant in fuels, lubricants, and polymers to prevent oxidative degradation.
Mechanism of Action
The antioxidant properties of 2-tert-butoxy-6-tert-butylphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound interacts with reactive oxygen species (ROS) and other free radicals, preventing oxidative damage to cells and materials. The molecular targets include ROS and other free radicals, and the pathways involved are primarily related to the inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the tert-butoxy group.
4-tert-Butylphenol: Similar structure but with different substitution patterns on the benzene ring.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a tert-butoxy group.
Uniqueness
2-Tert-butoxy-6-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which enhance its antioxidant properties. The combination of these groups provides better stability and effectiveness in preventing oxidative degradation compared to other similar compounds .
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-tert-butyl-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-8-7-9-11(12(10)15)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
KEYFMAZEFZCVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
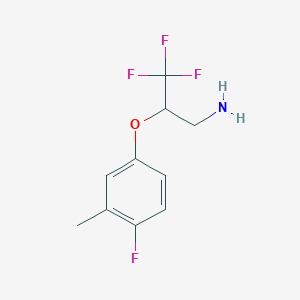


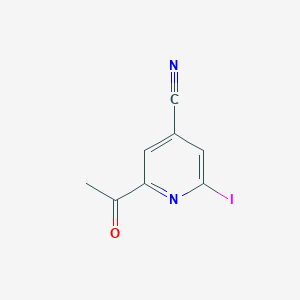
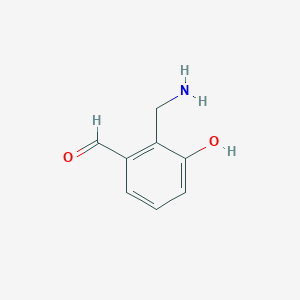


![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
